Gaboxadol hydrochloride, also known as a selective extrasynaptic GABA_A agonist (SEGA), has been extensively studied for its potential therapeutic effects, particularly in the treatment of insomnia. The compound targets the GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
One method for synthesizing Gaboxadol begins with glycine ethyl ester hydrochloride, benzyl chloride, and γ-butyrolactone as starting materials. [] The synthesis proceeds through the following steps:
Another study explores a rapid total synthesis of Ciprofloxacin, a structurally distinct compound, using continuous flow chemistry. [] While this paper doesn't directly involve Gaboxadol hydrochloride, it highlights the potential of continuous flow chemistry in synthesizing complex molecules, potentially applicable to Gaboxadol hydrochloride in future research.
The molecular formula of Gaboxadol hydrochloride is C6H9N2O2(+)·Cl(-). [] It exists as two enantiotropically related polymorphs. [] Single-crystal structures have been determined at 298 K and 220 K. []
Both polymorphs exhibit identical hydrogen-bonded layers. The transformation between these polymorphs occurs through a shift in adjacent layers relative to each other. This transformation is reversible and has been observed at 221 K with an enthalpy change of -0.7 kJ/mol. []
Gaboxadol hydrochloride exerts its effects by acting as a selective agonist of extrasynaptic GABAA receptors that contain the δ subunit. [, , , ] This binding enhances GABAergic tonic inhibition, particularly relevant in the context of neurological disorders like Fragile X syndrome (FXS) where deficits in GABAergic signaling are implicated. [, ] By augmenting the inhibitory effects of GABA, Gaboxadol hydrochloride modulates neuronal excitability and potentially ameliorates the imbalance associated with such conditions.
Gaboxadol hydrochloride exists in two polymorphic forms that interconvert at 221 K. [] The transformation enthalpy from the high-temperature form to the low-temperature form is -0.7 kJ/mol. [] These polymorphs share identical hydrogen-bonded layers, and their transformation involves a shift in these layers relative to each other. [] This behavior suggests a potential impact of temperature on the solid-state properties and stability of Gaboxadol hydrochloride.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: